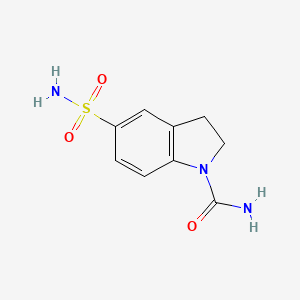![molecular formula C7H11NO2 B13514125 1-Azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B13514125.png)
1-Azaspiro[3.3]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azaspiro[33]heptane-3-carboxylic acid is a unique spirocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its spirocyclic structure, which consists of a seven-membered ring fused to a three-membered ring, with a nitrogen atom incorporated into the ring system
Preparation Methods
The synthesis of 1-Azaspiro[3.3]heptane-3-carboxylic acid typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO), resulting in the formation of spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired this compound . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-Azaspiro[3.3]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azaspiro[3.3]heptane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a bioisostere of piperidine in drug design
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has been incorporated into anesthetic drugs like bupivacaine, resulting in new analogues with high activity and potential therapeutic benefits
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Azaspiro[3.3]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can mimic the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Azaspiro[3.3]heptane-3-carboxylic acid is often compared to other spirocyclic compounds, such as:
2-Azaspiro[3.3]heptane: Another spirocyclic compound with similar structural features but different reactivity and applications.
Piperidine: A widely used six-membered ring compound that this compound can mimic in biological systems
The uniqueness of this compound lies in its ability to combine the structural features of spirocyclic compounds with the reactivity of a carboxylic acid, making it a versatile and valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-azaspiro[3.3]heptane-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-4-8-7(5)2-1-3-7/h5,8H,1-4H2,(H,9,10) |
InChI Key |
BQELCZCXUGWPTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


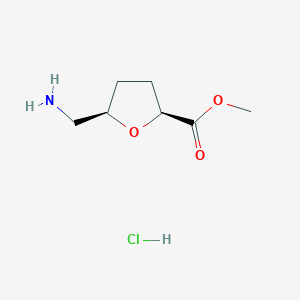
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methylbenzamidehydrochloride](/img/structure/B13514052.png)
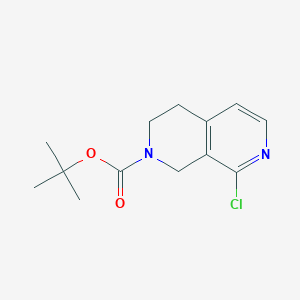
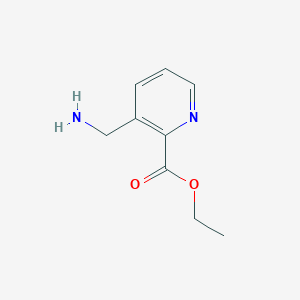
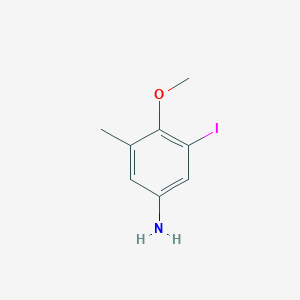
![3-{[(tert-butoxy)carbonyl]amino}-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13514085.png)
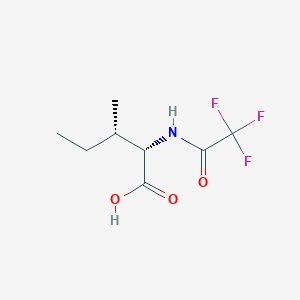
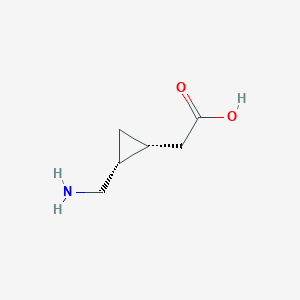
![(1R,3s,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B13514114.png)
![2,5-Diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13514116.png)
![{3-[(3-Chlorophenyl)methyl]pentan-3-yl}[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B13514117.png)
![5,5-Difluoro-1-azaspiro[5.6]dodecane hydrochloride](/img/structure/B13514140.png)
![Dispiro[3.1.36.14]decan-2-ylmethanamine](/img/structure/B13514144.png)
